The synthesis of 2-[(4-methylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of o-phenylenediamine with 4-methylphenoxyacetic acid under acidic conditions. The steps are as follows:
The molecular structure of 2-[(4-methylphenoxy)methyl]-1H-benzimidazole can be described in detail as follows:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C15H14N2O/c1-11-6-8-12(9-7-11)18-10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
and its canonical SMILES representation is CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2
.
The chemical reactivity of 2-[(4-methylphenoxy)methyl]-1H-benzimidazole can be summarized as follows:
The mechanism of action for 2-[(4-methylphenoxy)methyl]-1H-benzimidazole involves:
The physical and chemical properties of 2-[(4-methylphenoxy)methyl]-1H-benzimidazole are crucial for understanding its behavior in different environments:
The applications of 2-[(4-methylphenoxy)methyl]-1H-benzimidazole span various fields:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1